(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride
CAS No.: 2442565-24-2
Cat. No.: VC11991703
Molecular Formula: C9H14ClNOS
Molecular Weight: 219.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2442565-24-2 |
|---|---|
| Molecular Formula | C9H14ClNOS |
| Molecular Weight | 219.73 g/mol |
| IUPAC Name | (2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | FAKQQESIYANEIA-FVGYRXGTSA-N |
| Isomeric SMILES | CSC1=CC=CC(=C1)[C@H](CO)N.Cl |
| SMILES | CSC1=CC=CC(=C1)C(CO)N.Cl |
| Canonical SMILES | CSC1=CC=CC(=C1)C(CO)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a phenyl ring substituted at the meta position with a methylthio (-SMe) group, a chiral carbon bonded to an amino (-NH₂) group, and a hydroxymethyl (-CH₂OH) side chain. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | (2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol; hydrochloride |
| Molecular Formula | C₉H₁₄ClNOS |
| Molecular Weight | 219.73 g/mol |
| Isomeric SMILES | CSC1=CC=CC(=C1)C@HN.Cl |
| InChIKey | FAKQQESIYANEIA-FVGYRXGTSA-N |
The stereochemistry at the C2 position (R-configuration) is pivotal for its biological activity, as enantiomeric forms often exhibit divergent receptor binding profiles.
Physicochemical Characteristics
The methylthio group confers moderate lipophilicity (logP ≈ 1.8), facilitating blood-brain barrier penetration. The compound’s pKa values are approximately 9.2 (amino group) and 15.7 (hydroxyl group), rendering it predominantly cationic at physiological pH. Crystallographic studies reveal intramolecular hydrogen bonding between the hydroxyl and amino groups, stabilizing the gauche conformation.
Synthetic Methodologies
Multi-Step Synthesis Overview
Synthesis typically begins with 3-(methylthio)benzaldehyde, which undergoes asymmetric Strecker amino acid synthesis to install the chiral amino group. Key steps include:
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Aldol Condensation: Reaction of 3-(methylthio)benzaldehyde with nitroethane yields β-nitro alcohol intermediates.
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Reductive Amination: Catalytic hydrogenation converts nitro groups to amines while preserving stereochemistry.
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Hydrochloride Salt Formation: Treatment with HCl in ethanol precipitates the final product.
Chiral auxiliaries like (R)-BINOL are employed to achieve enantiomeric excess >98%. Purification via reverse-phase chromatography or recrystallization from ethanol/water mixtures yields pharmaceutical-grade material.
Optimization Challenges
Competing side reactions, such as epimerization at the chiral center during acidic workups, necessitate strict temperature control (0–5°C). Protecting groups (e.g., tert-butoxycarbonyl for amines) mitigate unwanted oxidation of the methylthio moiety.
Biological Activity and Mechanism of Action
TAAR1 Agonism
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride exhibits high affinity for TAAR1 (Ki = 12 nM), a G-protein-coupled receptor expressed in monoaminergic neurons. TAAR1 activation modulates intracellular cAMP levels, indirectly regulating dopamine transporter (DAT) activity. In rodent models, the compound reduces extracellular dopamine in the prefrontal cortex by 40%, suggesting potential antipsychotic applications.
Neuropharmacological Effects
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Dopaminergic Modulation: Allosteric enhancement of DAT uptake lowers synaptic dopamine concentrations, mimicking effects of atypical antipsychotics like aripiprazole.
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Serotonergic Cross-Talk: TAAR1 coupling to 5-HT1A receptors potentiates serotonin release, implicated in anxiolytic responses.
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Metabotropic Glutamate Receptor (mGluR) Synergy: Co-activation with mGluR2/3 receptors amplifies anti-amnesic effects in scopolamine-induced memory impairment models.
Applications in Medicinal Chemistry
Lead Compound for Neuropsychiatric Disorders
The compound’s dual dopaminergic-serotonergic activity positions it as a scaffold for:
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Schizophrenia: Preclinical studies show a 60% reduction in hyperlocomotion in amphetamine-sensitized mice.
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Depression: Chronic administration (10 mg/kg, 14 days) increases hippocampal BDNF levels by 35% in stress-induced rodent models.
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Substance Use Disorders: TAAR1-mediated attenuation of cocaine self-administration (70% reduction) highlights anti-addictive potential.
Structure-Activity Relationship (SAR) Insights
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Methylthio Substitution: Replacing -SMe with -OMe decreases TAAR1 affinity 10-fold, underscoring the sulfur atom’s role in hydrophobic interactions.
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Stereochemical Dependence: The (S)-enantiomer exhibits 50-fold lower TAAR1 efficacy, emphasizing chirality’s pharmacological relevance.
Comparative Analysis with Structural Analogues
2-Amino-2-phenylethanol
This analogue lacks the methylthio group, resulting in:
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Reduced Lipophilicity: logP = 0.9 vs. 1.8 for the methylthio derivative .
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Diminished TAAR1 Activity: EC₅₀ > 1 μM compared to 80 nM for (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride .
| Parameter | (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl | 2-Amino-2-phenylethanol |
|---|---|---|
| Molecular Weight | 219.73 g/mol | 137.18 g/mol |
| TAAR1 EC₅₀ | 80 nM | >1 μM |
| logP | 1.8 | 0.9 |
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